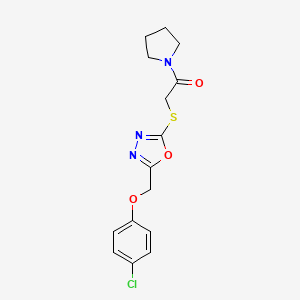

2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Descripción

2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenoxy methyl group at position 5 and a thioether-linked pyrrolidinyl ethanone moiety at position 2. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological activities, including anticancer and anti-inflammatory properties .

Propiedades

IUPAC Name |

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3S/c16-11-3-5-12(6-4-11)21-9-13-17-18-15(22-13)23-10-14(20)19-7-1-2-8-19/h3-6H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNZCPATZQLXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a derivative of 1,3,4-oxadiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 317.81 g/mol. The structure features a pyrrolidine moiety linked to an oxadiazole ring, which is known for its pharmacological significance.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. For example, compounds similar to the one have demonstrated effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes and inhibit vital enzymatic processes .

- Antitumor Activity : The oxadiazole structure is associated with anticancer properties. Research has revealed that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

- Anti-inflammatory Effects : Some studies suggest that these compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus providing potential therapeutic avenues for conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Interaction with Cellular Receptors : It may act as an antagonist or modulator at certain receptors (e.g., G-protein coupled receptors), influencing cellular signaling cascades .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several studies have investigated the biological activity of similar oxadiazole derivatives:

- A study published in MDPI highlighted the anticancer potential of various 1,3,4-oxadiazole derivatives, demonstrating their ability to inhibit cell proliferation in multiple cancer cell lines .

- Another research article focused on the synthesis and evaluation of oxadiazole-based compounds for their antimicrobial activity against resistant bacterial strains, showcasing significant efficacy .

Data Table: Biological Activities of Oxadiazole Derivatives

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to 2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone. Research indicates that compounds containing the oxadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines.

Case Study:

A study synthesized a series of 1,3,4-oxadiazole derivatives and tested their activity against leukemia cell lines. Among them, one derivative showed promising results with a concentration of , indicating high efficacy against multiple leukemia cell types (CCRF-CEM, K-562) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | % Inhibition |

|---|---|---|

| Compound A | CCRF-CEM | 90.47% |

| Compound B | K-562 | 81.58% |

| Compound C | MDA-MB-468 | 84.83% |

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has also been documented. Compounds structurally related to this compound have been evaluated for their ability to inhibit bacterial growth.

Case Study:

In vitro tests demonstrated that certain oxadiazole derivatives exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) indicated that the presence of specific functional groups enhanced antimicrobial potency .

Comparación Con Compuestos Similares

Anticancer Oxadiazole Derivatives

- 1-(4-Substitutedphenyl)-2-[(5-(3-(Pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one () Structural Differences: Replaces the 4-chlorophenoxy methyl group with a pyrimidin-2-ylthio propyl chain and substitutes pyrrolidinyl with substituted phenyl. The pyrimidine group may enhance DNA intercalation or kinase inhibition, whereas the target compound’s pyrrolidine could improve membrane permeability .

Anti-inflammatory Oxadiazole-Benzimidazole Hybrids ()

- 1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (4a)

- Structural Differences : Replaces pyrrolidinyl with benzimidazole, introducing aromaticity and hydrogen-bonding capacity.

- Activity : Exhibited 63.35% anti-inflammatory inhibition (vs. 68.94% for Diclofenac). The benzimidazole moiety likely targets cyclooxygenase (COX), while the target compound’s pyrrolidine may reduce cytotoxicity .

Thioether Linkage Formation ()

- Target Compound: Likely synthesized via nucleophilic substitution between a 5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol and α-halogenated pyrrolidinyl ethanone, similar to procedures in (tetrazole derivatives) and (chlorophenyl oxadiazoles).

- Key Differences: employs acetyl chloride and glacial acetic acid for thione activation, whereas uses PEG-400 and Bleaching Earth Clay for catalysis.

Spectroscopic and Physicochemical Properties

IR Spectral Data ()

- C–S Vibrations : Observed at ~621 cm⁻¹ in oxadiazole-thioether compounds (e.g., 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one), aligning with the target compound’s expected C–S stretching .

- Pyrrolidinyl vs. Aromatic Protons : The target compound’s aliphatic pyrrolidinyl protons would resonate at δ 1.5–3.5 ppm in ¹H NMR, contrasting with aromatic signals (δ 6.5–8.5 ppm) in phenyl-substituted analogues ().

Lipophilicity and Solubility

- The 4-chlorophenoxy group increases lipophilicity (logP ~3.5 estimated), comparable to ’s phenyl-substituted oxadiazoles. Pyrrolidine’s basicity (pKa ~11) may enhance water solubility relative to benzimidazole derivatives .

Anticancer Activity ()

Anti-inflammatory Activity ()

- Benzimidazole-oxadiazole hybrids () achieve ~63% inhibition in carrageenan-induced edema models. The target compound’s lack of benzimidazole may shift the mechanism toward leukotriene or cytokine modulation.

Data Tables

Table 1: Structural and Activity Comparison of Selected Oxadiazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.